molecular formula C8H13NO3 B046944 (R)-2-Acetylamino-3-cyclopropylpropionic acid CAS No. 121786-36-5

(R)-2-Acetylamino-3-cyclopropylpropionic acid

Cat. No. B046944
M. Wt: 171.19 g/mol
InChI Key: ZVTFPQYGJPTFQH-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of related cyclopropyl-containing compounds has been explored through various methods. Rhodium (II) acetate-catalyzed cyclization of α-diazoketones derived from 3-arylpropionic acids leads to complex bicyclic structures, which might share reaction mechanisms with the synthesis of (R)-2-Acetylamino-3-cyclopropylpropionic acid analogs (Mckervey, Tuladhar, & Twohig, 1984). Additionally, ring-closing metathesis has been used to create cycloalkene skeletons, demonstrating the versatility in generating cyclic amino acid structures (Cong & Yao, 2006).

Molecular Structure Analysis

The molecular structure of cyclopropylpropionic acid derivatives is crucial for their chemical behavior. Although specific studies on (R)-2-Acetylamino-3-cyclopropylpropionic acid were not found, research on similar compounds provides insight into the stereochemical and structural requirements for their synthesis and biological activity. The understanding of their molecular framework is typically enhanced through NMR and X-ray crystallography analyses (Makino, Goto, Ohtaka, & Hamada, 2009).

Chemical Reactions and Properties

The reactivity of cyclopropyl and propionic acid derivatives is influenced by their structural features. The use of rhodium(II) acetate in cyclization reactions shows how different substitution patterns can significantly affect the outcome of the synthetic routes. This type of chemistry may be relevant when considering the transformations and reactivity of (R)-2-Acetylamino-3-cyclopropylpropionic acid related structures (Mckervey, Tuladhar, & Twohig, 1984).

Scientific Research Applications

Role in Inflammation and Pain Management

Salicylic acid derivatives, including acetylsalicylic acid (aspirin), have been extensively studied for their anti-inflammatory and analgesic properties. These compounds work by inhibiting cyclooxygenase enzymes, leading to decreased production of pro-inflammatory prostaglandins. Research on salicylates explores their therapeutic potentials in treating inflammation and pain associated with various conditions, potentially offering insights into the applications of (R)-2-Acetylamino-3-cyclopropylpropionic acid in similar contexts (McKee, Sane, & Deliargyris, 2002).

Antioxidant and Neuroprotective Effects

Compounds like N-acetylcysteine have shown promise in various clinical settings due to their antioxidant properties, which can confer neuroprotective effects. By modulating glutamatergic, neurotropic, and inflammatory pathways, such agents can potentially be used in the treatment of psychiatric disorders and other conditions characterized by oxidative stress. This suggests that (R)-2-Acetylamino-3-cyclopropylpropionic acid might also have applications in research focused on neuroprotection and psychiatric disorders (Dean, Giorlando, & Berk, 2011).

Anticancer Research

Retinoids, which influence gene expression through nuclear receptors, have been linked to antitumor activities in various cancer types. The understanding of molecular mechanisms mediated by compounds like retinoids in oncology research could provide a framework for investigating the potential anticancer applications of (R)-2-Acetylamino-3-cyclopropylpropionic acid, particularly in terms of its effects on cell differentiation and proliferation (Smith, Parkinson, Cheson, & Friedman, 1992).

Safety And Hazards

Safety data sheets (SDS) provide information on the hazards of a compound, including physical and health hazards. They also provide recommendations for handling, storage, and disposal .

Future Directions

This could involve predicting or proposing future research directions. For example, if the compound shows promising biological activity, future research could involve studying its potential as a therapeutic agent .

properties

IUPAC Name

(2R)-2-acetamido-3-cyclopropylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)4-6-2-3-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTFPQYGJPTFQH-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H](CC1CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10650611
Record name N-Acetyl-3-cyclopropyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Acetylamino-3-cyclopropylpropionic acid

CAS RN

121786-36-5
Record name N-Acetyl-3-cyclopropyl-D-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10650611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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